An In-depth Technical Guide to 2-Bromo-5-fluorobenzonitrile (CAS: 57381-39-2)
An In-depth Technical Guide to 2-Bromo-5-fluorobenzonitrile (CAS: 57381-39-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-fluorobenzonitrile, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its applications in various research fields.
Chemical and Physical Properties
2-Bromo-5-fluorobenzonitrile is a dihalogenated benzonitrile derivative. The differential reactivity of the bromide and fluoride substituents makes it a versatile precursor for selective substitution reactions.[1][2] The bromide is amenable to palladium-catalyzed coupling reactions, while the fluoride favors nucleophilic aromatic substitution.[1][2]
| Property | Value | Reference |
| CAS Number | 57381-39-2 | [1] |
| Chemical Formula | C₇H₃BrFN | [1] |
| Molecular Weight | 200.01 g/mol | [1] |
| Melting Point | 92-95 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically >98% | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Bromo-5-fluorobenzonitrile.
| Spectrum | Key Features |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the bromine, fluorine, and nitrile substituents. |
| ¹³C NMR | The spectrum will display distinct signals for the seven carbon atoms, with the carbon attached to the nitrile group appearing downfield. |
| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. |
Safety and Handling
2-Bromo-5-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Acute toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute toxicity, Inhalation (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of 2-Bromo-5-fluorobenzonitrile
A common synthetic route involves the bromination of 3-fluorobenzonitrile. The following is a representative experimental protocol based on established chemical principles.
Caption: Synthesis of 2-Bromo-5-fluorobenzonitrile.
Materials:
-
3-Fluorobenzonitrile
-
Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluorobenzonitrile in dichloromethane, add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-bromo-5-fluorobenzonitrile.
Suzuki Coupling Reaction
2-Bromo-5-fluorobenzonitrile can be used in Suzuki coupling reactions to form carbon-carbon bonds.
Caption: Suzuki Coupling Reaction Workflow.
Materials:
-
2-Bromo-5-fluorobenzonitrile
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine 2-bromo-5-fluorobenzonitrile, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds.
Caption: Buchwald-Hartwig Amination Pathway.
Materials:
-
2-Bromo-5-fluorobenzonitrile
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry reaction tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add 2-bromo-5-fluorobenzonitrile and the amine.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Applications in Research and Development
2-Bromo-5-fluorobenzonitrile is a valuable intermediate in several areas of chemical research and development.
-
Pharmaceuticals: It is a precursor for the synthesis of quinazolines, which exhibit antitumor and anti-inflammatory properties.[1]
-
OLED Technology: It is used in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs).[1] A two-step reaction involving nucleophilic aromatic substitution and Buchwald-Hartwig amination yields TADF dyes.[1][2] An OLED device fabricated with such a dye has shown a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%.[1]
-
Agrochemicals: The unique substitution pattern makes it a useful building block for creating novel pesticides and herbicides.
-
Material Science: It serves as a precursor in the development of specialty polymers and advanced materials.
